
4-Chloro-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)aniline is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as MBTH-Cl and has been extensively studied for its synthesis, mechanism of action, and biochemical and physiological effects.
作用機序
The mechanism of action of MBTH-Cl is based on its ability to form colored complexes with various analytes. The reaction between MBTH-Cl and the analyte results in the formation of a colored product that can be detected using various analytical techniques such as spectrophotometry. The color intensity of the product is proportional to the concentration of the analyte, which allows for the quantitative determination of the analyte.
Biochemical and Physiological Effects:
MBTH-Cl has been shown to have low toxicity and is not known to have any significant physiological effects. However, it is important to handle MBTH-Cl with care as it is a chemical compound and may cause harm if ingested or inhaled.
実験室実験の利点と制限
The advantages of using MBTH-Cl in lab experiments include its high sensitivity, low cost, and ease of use. MBTH-Cl is also stable and can be stored for long periods without significant degradation. However, the limitations of using MBTH-Cl include its limited selectivity, which may result in interference from other compounds. In addition, the reaction between MBTH-Cl and the analyte may be affected by various factors such as pH, temperature, and the presence of other compounds.
将来の方向性
There are several future directions for the use of MBTH-Cl in scientific research. One potential application is in the development of biosensors for the detection of various analytes. MBTH-Cl can also be used in the development of new drugs and in the synthesis of novel organic compounds. In addition, further research can be conducted to optimize the synthesis method of MBTH-Cl and to improve its selectivity for various analytes.
Conclusion:
In conclusion, 4-Chloro-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)aniline is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of MBTH-Cl have been discussed in this paper. MBTH-Cl has the potential to be used in various applications, and further research can be conducted to optimize its use in scientific research.
合成法
The synthesis of MBTH-Cl involves the reaction of 3-methyl-2-benzothiazolinone hydrazone with 4-chloroaniline in the presence of a catalyst. The reaction takes place in an organic solvent, and the product is obtained through filtration and purification. The yield of MBTH-Cl can be improved by optimizing the reaction conditions such as temperature, reaction time, and the amount of catalyst used.
科学的研究の応用
MBTH-Cl has been extensively studied for its potential applications in various fields of scientific research. It has been used as a reagent in the determination of various analytes such as amino acids, peptides, and proteins. MBTH-Cl has also been used in the analysis of drugs, pesticides, and other environmental pollutants. In addition, MBTH-Cl has been used in the synthesis of various organic compounds, including heterocyclic compounds.
特性
製品名 |
4-Chloro-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)aniline |
|---|---|
分子式 |
C14H11ClN2S |
分子量 |
274.8 g/mol |
IUPAC名 |
N-(4-chlorophenyl)-3-methyl-1,3-benzothiazol-2-imine |
InChI |
InChI=1S/C14H11ClN2S/c1-17-12-4-2-3-5-13(12)18-14(17)16-11-8-6-10(15)7-9-11/h2-9H,1H3 |
InChIキー |
REKRGCCHFORPEM-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2SC1=NC3=CC=C(C=C3)Cl |
正規SMILES |
CN1C2=CC=CC=C2SC1=NC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



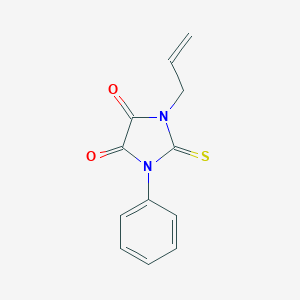




![N-[2,5-diphenyl-3,4-bis(phenylimino)-1lambda~4~,2,5-thiadiazolidin-1-ylidene]-4-methylbenzenesulfonamide](/img/structure/B307210.png)
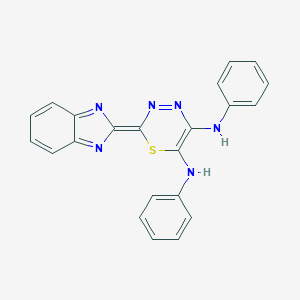
![Ethyl 4-{[5-{[4-(ethoxycarbonyl)phenyl]imino}-2-(phenylhydrazono)-1,3-dithiolan-4-ylidene]amino}benzoate](/img/structure/B307215.png)

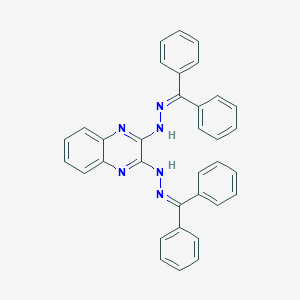
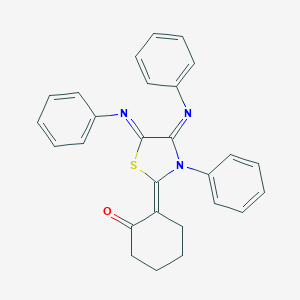
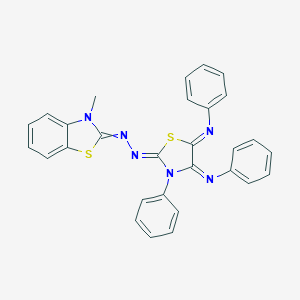
![4-oxo-4H-chromene-3-carbaldehyde [3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B307225.png)
![(6Z)-6-[[(2Z)-2-[3-(4-fluorophenyl)-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B307227.png)